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Compound of Interest

Compound Name:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-

3-carbaldehyde

Cat. No.: B111259 Get Quote

InChIKey: RPBDGPLCGCJDOM-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of 5-Fluoro-1H-pyrrolo[2,3-
b]pyridine-3-carbaldehyde, a key heterocyclic intermediate in the development of targeted

therapeutics. This document is intended for researchers, medicinal chemists, and drug

development professionals.

Core Compound Identification
A foundational component for innovative drug design, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-
carbaldehyde, also known as 5-fluoro-7-azaindole-3-carbaldehyde, belongs to the

pyrrolopyridine class of compounds. Its structure is a critical scaffold for synthesizing molecules

with significant biological activity.
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Identifier Value

IUPAC Name
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-

carbaldehyde

InChI Key RPBDGPLCGCJDOM-UHFFFAOYSA-N

CAS Number 1171920-17-4

Molecular Formula C₈H₅FN₂O

Molecular Weight 164.14 g/mol

SMILES O=Cc1c[nH]c2ncc(F)cc12

Strategic Importance in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving

as the core for numerous kinase inhibitors. The introduction of a fluorine atom at the 5-position

can enhance metabolic stability and binding affinity, while the carbaldehyde group at the 3-

position provides a versatile synthetic handle for further molecular elaboration. Derivatives of

this core have shown potent inhibitory activity against several key protein families implicated in

oncology and immunology.

Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine

nucleus has been successfully utilized to develop potent FGFR inhibitors. These compounds

typically act as ATP-competitive inhibitors, binding to the kinase domain and blocking

downstream signaling.

Table 1: Biological Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors
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Compoun
d ID

FGFR1
IC₅₀ (nM)

FGFR2
IC₅₀ (nM)

FGFR3
IC₅₀ (nM)

FGFR4
IC₅₀ (nM)

Cell Line
(Cancer
Type)

Antiprolif
erative
Activity

4h 7 9 25 712
4T1

(Breast)

57%

inhibition

@ 10 µM

1 1900 - - -

MDA-MB-

231

(Breast)

-

Data extracted from studies on derivatives of the core scaffold and is not representative of 5-
Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde itself, but illustrates the potential of the

scaffold.[1][2]

Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that

regulate immune and inflammatory responses. Selective inhibition of JAKs, particularly JAK3, is

a validated strategy for treating autoimmune diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold

has been explored for the development of novel JAK inhibitors.

Influenza PB2 Inhibition
Recent research has identified that derivatives incorporating the 5-fluoro-1H-pyrrolo[2,3-

b]pyridine core can act as potent inhibitors of the influenza A virus PB2 protein, a subunit of the

viral RNA-dependent RNA polymerase. This highlights the scaffold's versatility and potential in

developing novel antiviral agents.

Table 2: Biological Activity of a 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivative as a PB2 Inhibitor

Compound ID Target K_D (μM, SPR) K_D (μM, ITC)
Antiviral EC₅₀
(μM)

12b Influenza PB2 0.11 0.19 1.025
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Compound 12b is a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivative.[3]

Synthesis and Experimental Protocols
The title compound is synthesized from 5-fluoro-1H-pyrrolo[2,3-b]pyridine (5-fluoro-7-

azaindole). The key transformation is the introduction of a formyl group at the C3 position of the

pyrrole ring, which is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-

Haack reaction is the standard method for this formylation.

Proposed Synthesis Workflow
5-Fluoro-1H-pyrrolo[2,3-b]pyridine

(Starting Material)

Vilsmeier-Haack Formylation

Vilsmeier Reagent Formation
(POCl₃ + DMF)

Hydrolysis

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
(Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established chemical principles for the

formylation of electron-rich heterocyclic systems.

Materials:

5-Fluoro-1H-pyrrolo[2,3-b]pyridine
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Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Water (H₂O)

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas

Procedure:

Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped

with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous N,N-

Dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over

15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which

the Vilsmeier reagent will form as a solid or viscous oil.

Formylation: Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous

dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 2-4 hours).

Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by

adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium

bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3x).

Combine the organic layers, wash with water and then with brine.

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes to afford the pure 5-Fluoro-1H-pyrrolo[2,3-
b]pyridine-3-carbaldehyde.

Relevant Signaling Pathways
The therapeutic potential of compounds derived from this scaffold stems from their ability to

modulate critical cellular signaling pathways.
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Caption: Inhibition of the FGFR signaling cascade.

Generic Kinase Inhibitor Screening Workflow
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The discovery of potent kinase inhibitors from the 1H-pyrrolo[2,3-b]pyridine scaffold involves a

structured screening process.

Compound Library Synthesis
(Based on Scaffold)

Primary Biochemical Assay
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Dose-Response Assay
(IC₅₀ Determination)

Secondary Cellular Assay
(Target Engagement, Proliferation)

Lead Optimization
(ADME/Tox Profiling)

In Vivo Efficacy Studies
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Caption: Typical workflow for kinase inhibitor discovery.

Conclusion
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5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a high-value chemical intermediate

with demonstrated relevance in the synthesis of targeted therapies. Its core structure is integral

to the development of inhibitors for clinically important targets such as FGFR and JAK kinases.

The synthetic accessibility and versatile reactivity of the aldehyde functional group make it an

ideal starting point for the generation of diverse compound libraries aimed at discovering next-

generation therapeutics for cancer, inflammatory disorders, and viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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